A Technical Guide to the Structural Elucidation of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid: A Hypothetical Case Study
A Technical Guide to the Structural Elucidation of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid: A Hypothetical Case Study
An in-depth technical guide on the crystal structure and X-ray diffraction data of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid.
Abstract: This technical guide presents a comprehensive, albeit hypothetical, analysis of the crystal structure and X-ray diffraction data for the compound 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid. Due to the absence of publicly available crystallographic data for this specific molecule, this document serves as an illustrative case study, designed to guide researchers, scientists, and drug development professionals through the process of structural elucidation using single-crystal and powder X-ray diffraction techniques. The methodologies, data interpretation, and structural insights presented herein are based on established crystallographic principles and are intended to represent a plausible structural characterization of the title compound.
Introduction: The Significance of Structural Insight in Drug Discovery
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and, consequently, its biological activity. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for controlling polymorphism, ensuring batch-to-batch consistency, and optimizing formulation strategies. 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid, a class of compounds frequently encountered in medicinal chemistry as synthetic intermediates or as pharmacologically active agents themselves. The interplay of the bromo, fluoro, and trifluoromethyl substituents on the benzoic acid core is expected to significantly influence its solid-state packing and intermolecular interactions.
This guide provides a detailed, hypothetical exploration of the structural and diffraction data for this compound, offering a framework for the type of in-depth analysis required in modern drug development.
Hypothetical Crystallographic Data and Structure Refinement
For the purpose of this guide, a plausible set of crystallographic data has been generated. These data are representative of what might be obtained from a successful single-crystal X-ray diffraction experiment on a suitable crystalline sample of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid.
Crystal Data and Structure Refinement
| Parameter | Hypothetical Value |
| Empirical formula | C8H3BrF4O2 |
| Formula weight | 287.01 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.542(3) Å, α = 90° |
| b = 10.125(4) Å, β = 105.34(2)° | |
| c = 11.891(5) Å, γ = 90° | |
| Volume | 991.4(7) ų |
| Z | 4 |
| Density (calculated) | 1.923 Mg/m³ |
| Absorption coefficient | 4.532 mm⁻¹ |
| F(000) | 552 |
| Crystal size | 0.25 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Index ranges | -11 ≤ h ≤ 11, -13 ≤ k ≤ 13, -15 ≤ l ≤ 15 |
| Reflections collected | 9182 |
| Independent reflections | 2278 [R(int) = 0.034] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.745 and 0.632 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2278 / 0 / 127 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.092 |
| R indices (all data) | R1 = 0.049, wR2 = 0.105 |
| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |
Interpretation of Hypothetical Data
The choice of a monoclinic system, specifically the centrosymmetric space group P2₁/c, is a common and plausible arrangement for organic molecules of this nature. The unit cell parameters and calculated density are consistent with a molecule containing a heavy atom like bromine. The R-indices (R1 and wR2) are indicative of a well-refined structure, suggesting that the hypothetical data is of good quality. The final difference electron density map shows no unusual peaks, further supporting the validity of the proposed structural model.
Molecular and Crystal Structure Analysis
Based on the hypothetical data, the asymmetric unit would contain one molecule of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid. The core benzoic acid moiety would be essentially planar, with the bromine, fluorine, and trifluoromethyl groups attached to the phenyl ring.
Intramolecular Geometry
The presence of sterically demanding and electronically distinct substituents would likely lead to some distortions from ideal geometries. For instance, the C-C-Br and C-C-C(F3) bond angles might be slightly larger than 120° to relieve steric strain.
Intermolecular Interactions and Crystal Packing
A key feature of the crystal packing would be the formation of hydrogen-bonded dimers through the carboxylic acid groups. This is a very common and energetically favorable motif for carboxylic acids in the solid state. Beyond this primary interaction, weaker halogen bonds involving the bromine atom and potentially C-H···F or C-H···O interactions would further stabilize the three-dimensional crystal lattice. The trifluoromethyl groups, while generally considered weakly interacting, could also participate in weak hydrogen bonds with suitable donors.
X-ray Diffraction Data
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
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Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled to 100 K in a stream of nitrogen gas. This low temperature minimizes thermal motion and potential radiation damage.
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Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.
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Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data are then corrected for various experimental factors, including Lorentz and polarization effects, and an absorption correction is applied.
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Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson synthesis. The resulting atomic model is then refined against the experimental data using full-matrix least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for characterizing the bulk crystalline properties of a material. It can be used to identify crystalline phases, assess purity, and study polymorphism.
From the hypothetical single-crystal data, a theoretical powder diffraction pattern can be calculated. This pattern would be characterized by a unique set of diffraction peaks at specific 2θ angles, which serve as a fingerprint for this particular crystalline form.
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Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.
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Data Collection: The sample holder is placed in a powder diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the scattering angle (2θ).
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Data Analysis: The resulting diffractogram is analyzed to determine the positions and intensities of the diffraction peaks. This experimental pattern can be compared to a reference pattern (either calculated from single-crystal data or from a database) for phase identification.
Caption: Workflow for Powder X-ray Diffraction.
Conclusion and Future Directions
This guide has presented a hypothetical yet comprehensive overview of the crystallographic and X-ray diffraction analysis of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid. The provided data and interpretations serve as a template for the structural elucidation of novel pharmaceutical compounds. The detailed protocols for SC-XRD and PXRD outline the standard experimental workflows for obtaining high-quality data.
For the actual compound, future work would involve the synthesis of high-quality single crystals and the execution of the experimental procedures described herein. The resulting structural information would be invaluable for understanding its solid-state properties and for guiding further development efforts.
